N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-11-14-10(17)8(18-11)5-9(16)13-6-1-3-7(15)4-2-6/h1-4,8,15H,5H2,(H,13,16)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOMQGUEQCBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide, a compound featuring a thiazolidinone ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a hydroxyphenyl group and a thiazolidinone moiety, which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:
These values indicate that the compound effectively inhibits cell proliferation, surpassing some standard chemotherapeutic agents like doxorubicin.
2. Antioxidant Activity
The compound also exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. In DPPH assays, it demonstrated an effective concentration (EC50) comparable to ascorbic acid:
This antioxidant capability is critical for its potential therapeutic applications in diseases linked to oxidative stress.
3. Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have been evaluated for antimicrobial properties. A study reported that various thiazolidinones exhibited significant activity against bacterial strains, suggesting that this compound may also possess similar effects:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis in cancer cells through caspase-dependent pathways .
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress, which is pivotal in cancer progression and other diseases .
- Inhibition of Cell Cycle Progression : The compound has been shown to affect various phases of the cell cycle, contributing to its antiproliferative effects .
Case Studies
Case Study 1: HepG2 Cell Line
A study involving HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 6 µM, indicating its potential as an anticancer agent.
Case Study 2: Antioxidant Evaluation
In an experimental setup assessing antioxidant capacity using DPPH assay, the compound exhibited a strong ability to neutralize free radicals, supporting its role in preventing oxidative damage.
Scientific Research Applications
Synthesis of N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide
The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate acetamides. A common method includes the condensation of 4-hydroxyphenyl acetamide with thiourea under acidic or basic conditions, leading to the formation of the thiazolidinone ring structure. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits MIC values ranging from 100 µg/ml to 400 µg/ml against gram-positive and gram-negative bacteria, which is comparable to reference antibiotics like chloramphenicol and ketoconazole .
- Efficacy Against Fungi : The compound has also shown activity against fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
Recent research highlights the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including HT-29 (colon), A549 (lung), and MDA-MB-231 (breast carcinoma). The IC50 values for these cell lines were reported as 0.073 µM, 0.35 µM, and 3.10 µM respectively, indicating potent antitumor activity .
- Mechanism of Action : The compound's mechanism involves multi-target inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival. This makes it a candidate for further development in targeted cancer therapies .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth, with a notable effect on biofilm formation, which is critical for pathogenicity in chronic infections .
Case Study: Anticancer Activity
In another study focused on its anticancer properties, researchers treated MDA-MB-231 cells with varying concentrations of this compound. The findings showed a dose-dependent reduction in cell viability, with apoptosis being confirmed through flow cytometry analysis .
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Antimicrobial MIC (E. coli) | 200 µg/ml |
| Antimicrobial MIC (S. aureus) | 150 µg/ml |
| IC50 (HT-29 Cancer Cells) | 0.073 µM |
| IC50 (A549 Cancer Cells) | 0.35 µM |
| IC50 (MDA-MB-231 Cancer Cells) | 3.10 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(2-Chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide (CAS: 138376-01-9)
- Structure : Replaces the 4-hydroxyphenyl group with a 2-chlorophenyl moiety.
- The electron-withdrawing Cl may alter electronic properties of the aromatic ring, affecting binding affinity to targets like enzymes or receptors .
- Synthesis : Similar coupling methods using EDCI/HOBt, as described for thiophen-2-yl analogs .
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Structure: Methoxy group at the para position instead of hydroxyl, with additional phenylimino and phenyl substituents on the thiazolidinone ring.
- Impact: Methoxy enhances lipophilicity and metabolic stability compared to hydroxyl but reduces hydrogen-bonding capacity.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Pyridazinone core instead of thiazolidinone, with a bromophenyl acetamide group.
- Biological Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. Demonstrates how core heterocycle changes (pyridazinone vs. thiazolidinone) redirect pharmacological activity .
Modifications on the Thiazolidinone Core
2-(2-Imino-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide (CAS: 305373-34-6)
- Structure : Incorporates a piperidin-1-yl group on the phenyl ring.
- Impact : The basic piperidine nitrogen increases solubility in acidic environments and may enhance interactions with charged binding pockets. Predicted density (1.44 g/cm³) and pKa (13.63) suggest altered physicochemical profiles compared to the hydroxylated analog .
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Structure : Features a sulfanylidene (C=S) group and a 4-methoxybenzylidene substituent.
- The benzylidene moiety introduces steric bulk, which may affect target selectivity .
Hypoglycemic Thiazolidinedione Derivatives
- Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides.
- Activity: These analogs exhibit significant hypoglycemic effects in mice, attributed to PPAR-γ activation. The dioxothiazolidinone core differs from the 2-imino-4-oxo moiety but underscores the importance of the thiazolidinone scaffold in metabolic regulation .
FPR Agonists
- Example: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide).
- Activity : Mixed FPR1/FPR2 ligands with potent agonist effects (EC50 values in nM range). Highlights how heterocycle substitution patterns dictate receptor specificity .
Physicochemical Data
*Estimated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step routes, often starting with condensation of 4-hydroxyphenyl acetamide derivatives with thiazolidinone precursors. Key steps include cyclization under dehydrating conditions (e.g., using POCl₃ or HATU) and purification via column chromatography . Reaction temperature (60–80°C) and solvent choice (e.g., DMF or glacial acetic acid) critically affect yield (reported 50–70%) and purity (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the thiazolidinone ring (δ 4.5–5.5 ppm for imino protons, δ 170–180 ppm for carbonyl carbons) and aromatic protons (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm presence of N-H (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) bonds .
- HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How is the compound’s biological activity initially evaluated in vitro?
- Methodological Answer : Standard assays include:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values reported between 10–50 µM .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition diameters (15–25 mm) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) are addressed by:
- Orthogonal Assays : Validate results using apoptosis assays (Annexin V/PI staining) alongside MTT .
- Pharmacokinetic Studies : Assess bioavailability via LC-MS to identify metabolic instability (e.g., rapid glucuronidation) .
- Structural Analog Comparison : Modify the thiazolidinone or acetamide moiety to enhance target selectivity .
Q. How can researchers optimize structure-activity relationships (SAR) for enhanced therapeutic potential?
- Methodological Answer :
- Substituent Analysis : Replace the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve enzyme-binding affinity (e.g., COX-2 inhibition) .
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like Bcl-2 or EGFR, guiding rational design .
- In Vivo Toxicity Screening : Evaluate LD₅₀ in rodent models to balance potency and safety .
Q. What experimental designs address reproducibility challenges in synthesizing this compound?
- Methodological Answer : Reproducibility issues (e.g., variable yields) are mitigated by:
- Stoichiometric Control : Strict molar ratios (1:1.2 for acetamide:thiazolidinone precursors) .
- Reaction Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .
- Analytical Validation : Cross-check purity via LC-MS and elemental analysis (C, H, N within ±0.3% theoretical) .
Q. What mechanistic pathways underlie the compound’s observed biological effects?
- Methodological Answer : Proposed mechanisms include:
- Apoptosis Induction : Caspase-3/7 activation (2–3-fold increase in activity) in cancer cells .
- ROS Generation : Flow cytometry with DCFH-DA probe shows 1.5–2.5-fold ROS elevation .
- Enzyme Inhibition : Competitive inhibition of COX-2 (Ki = 0.8–1.2 µM) via hydrogen bonding with active-site residues .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for method validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
